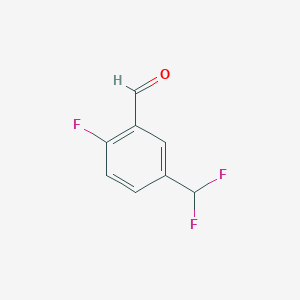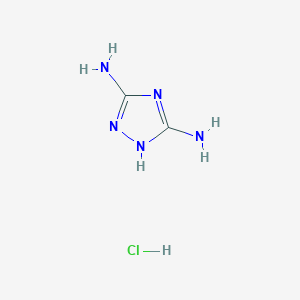![molecular formula C31H30P2 B12835417 (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is a chiral ligand used in various catalytic processes. This compound is known for its unique structure, which includes two diphenylphosphane groups attached to a bicyclo[2.2.1]heptane framework. Its chirality and steric properties make it a valuable component in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornadiene with diphenylphosphane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
化学反応の分析
Types of Reactions
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphane derivatives.
Substitution: The diphenylphosphane groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is used as a ligand in asymmetric catalysis. Its chiral properties enable the synthesis of enantiomerically pure compounds, which are essential in the production of pharmaceuticals and fine chemicals.
Biology
The compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential in drug development. Its chiral nature allows for the design of drugs with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its role in catalysis helps in the efficient synthesis of high-value products.
作用機序
The mechanism of action of (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane involves its interaction with transition metals to form stable complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s chiral properties play a crucial role in determining the reaction outcome.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-Bis(diphenylphosphino)ethane: Another chiral ligand used in asymmetric catalysis.
®-BINAP: A widely used chiral ligand with a different structural framework.
(S)-Phos: A chiral ligand with similar applications in catalysis.
Uniqueness
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is unique due to its bicyclic structure, which provides distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers, leading to high selectivity and efficiency in catalytic processes.
特性
分子式 |
C31H30P2 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
[(1R,2R,3R,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane |
InChI |
InChI=1S/C31H30P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,24-25,30-31H,21-23H2/t24-,25+,30-,31-/m1/s1 |
InChIキー |
LBNIIIAVAIZHKJ-RMDVPPNSSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1CC2CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)


![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)





![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
